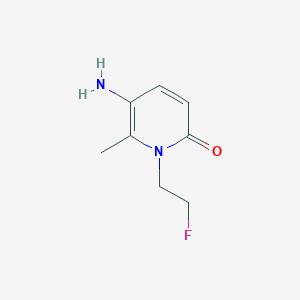

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one

Description

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a fluorinated dihydropyridinone derivative characterized by a 2-fluoroethyl substituent at the N1 position, a methyl group at C6, and an amino group at C5.

Properties

Molecular Formula |

C8H11FN2O |

|---|---|

Molecular Weight |

170.18 g/mol |

IUPAC Name |

5-amino-1-(2-fluoroethyl)-6-methylpyridin-2-one |

InChI |

InChI=1S/C8H11FN2O/c1-6-7(10)2-3-8(12)11(6)5-4-9/h2-3H,4-5,10H2,1H3 |

InChI Key |

HQIKRQIZKHRODC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=O)N1CCF)N |

Origin of Product |

United States |

Preparation Methods

Direct Alkylation of Dihydropyridinone Core

One prevalent method involves alkylation of a suitably substituted dihydropyridinone precursor with 2-fluoroethyl halides or derivatives. The process typically proceeds as follows:

- Starting Material: A 6-methyl-1,2-dihydropyridin-2-one core, often synthesized via cyclization of appropriate precursors such as β-ketoesters or β-diketones.

- Alkylation Step: The amino group at position 5 is alkylated using 2-fluoroethyl halides (e.g., 2-fluoroethyl bromide or chloride) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

- Reaction Conditions: Usually conducted in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to reflux (~80-100°C) for several hours to ensure complete alkylation.

Multi-step Synthesis via Heterocyclic Intermediates

An alternative route involves constructing the dihydropyridinone ring via cyclization of amino-ketone intermediates, followed by selective substitution:

- Step 1: Synthesis of the amino precursor, such as 5-amino-6-methylpyridin-2-one, through condensation reactions involving suitable aldehydes and β-ketoesters.

- Step 2: Alkylation with 2-fluoroethyl halides under basic conditions.

- Step 3: Purification and potential further modifications to enhance yield and purity.

Specific Preparation Methods Based on Literature

Nucleophilic Substitution Approach

The amino group at position 5 can undergo nucleophilic substitution with halogenated ethyl derivatives:

| Reaction Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Alkylation of amino group | 2-fluoroethyl halide (Br or Cl) | Base (K₂CO₃ or NaH), solvent (DMF), reflux | Formation of 5-(2-fluoroethyl) derivative |

This method is straightforward and allows for selective substitution, provided the amino group is sufficiently nucleophilic.

Cyclization and Functionalization

Another approach involves:

- Formation of the dihydropyridinone ring via cyclization of amino-ketone precursors.

- Subsequent alkylation with 2-fluoroethyl halides under basic conditions.

This route offers control over regioselectivity and functional group compatibility.

Industrial-Scale Considerations

While detailed industrial synthesis protocols are scarce, the scalable methods likely involve:

- Continuous flow reactors for halogenation and alkylation steps.

- Use of environmentally benign solvents and catalysts.

- Optimization of reaction parameters to maximize yield and purity.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Alkylation | 6-methyl-1,2-dihydropyridin-2-one | 2-fluoroethyl halide, base | Reflux in DMF or acetonitrile | Simple, high yield | Possible over-alkylation |

| Multi-step Cyclization | Amino-ketone derivatives | Halogenated ethyl compounds, base | Reflux, controlled pH | Regioselectivity | Longer synthesis time |

| Heterocyclic Construction | β-ketoesters, amino precursors | Cyclization agents | Heat-induced cyclization | Structural control | Requires multiple steps |

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and reagent equivalents are critical to prevent side reactions such as over-alkylation or polymerization.

- Purification: Techniques such as recrystallization, chromatography, and distillation are employed to isolate high-purity product.

- Safety: Handling of halogenated reagents and organic solvents necessitates appropriate safety measures, including ventilation and protective equipment.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The amino and fluoroethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinone derivatives.

Scientific Research Applications

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: It may be investigated for its therapeutic potential in treating various diseases.

Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and fluoroethyl groups may play a role in binding to biological receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the N1 Position

The most direct analog identified is 5-Amino-1-(difluoromethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS 2138435-79-5), which substitutes the 2-fluoroethyl group with a difluoromethyl moiety . Key differences include:

- Electronic Effects : Both substituents are electron-withdrawing, but the difluoromethyl group may exert stronger inductive effects due to proximity to the nitrogen atom.

- Lipophilicity : The 2-fluoroethyl group likely enhances lipophilicity (higher logP) compared to difluoromethyl, influencing membrane permeability and bioavailability.

Heterocyclic Core Variations

- Pyrazole Derivatives: The pyrazole-carbonitrile compound (US 8,440,709 B2) features a pyrazole core with trifluoromethyl and sulfinyl substituents . While structurally distinct, its fluorinated groups and amino substitution pattern suggest shared interest in optimizing halogen interactions for target binding.

- Triazine Derivatives: Compounds like D0 (ATH25986; 3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) demonstrate the role of amino and methyl groups in bioactivity, though their triazine core lacks the lactam functionality of dihydropyridinones .

Fluorination Patterns

Fluorine substitution is a critical design element. The target compound’s 2-fluoroethyl group balances lipophilicity and metabolic resistance, whereas difluoromethyl analogs prioritize electronic modulation. Pyrazole derivatives leverage trifluoromethyl groups for enhanced stability and hydrophobic interactions .

Comparative Data Table

Research Findings and Implications

- Fluorine Impact: The 2-fluoroethyl group in the target compound may improve pharmacokinetics compared to non-fluorinated analogs, though direct comparative studies are absent in the provided evidence.

- Solid-State Behavior : Pyrazole-carbonitrile analogs exhibit polymorphic forms, highlighting the need for crystallographic studies on the target compound to assess stability .

Biological Activity

5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHFNO

- Molecular Weight : 170.18 g/mol

- CAS Number : 1872366-63-6

The biological activity of 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one is primarily linked to its interaction with various biological targets, particularly in the context of neurological and inflammatory processes. Research indicates that compounds with similar structures often exhibit activity through the modulation of specific receptors or enzymes involved in signaling pathways.

1. Neuroprotective Effects

Studies suggest that derivatives of dihydropyridinones can exhibit neuroprotective effects by modulating sigma receptors. Sigma receptors are implicated in various neurological diseases, and targeting these receptors can lead to therapeutic benefits. For instance, compounds that selectively target sigma-1 receptors have shown promise in treating conditions like Alzheimer's disease and depression .

2. Anti-inflammatory Properties

The compound may also demonstrate anti-inflammatory activity by inhibiting pro-inflammatory cytokines. In vitro studies have indicated that dihydropyridinone derivatives can reduce the secretion of inflammatory mediators such as MCP-1 (monocyte chemoattractant protein-1), which is crucial in inflammatory responses .

Case Study 1: Neuroprotection

In a study evaluating the neuroprotective effects of related compounds, researchers found that certain dihydropyridinones could significantly reduce neuronal cell death in models of oxidative stress. The mechanism was attributed to the modulation of sigma receptors, leading to decreased apoptotic signaling pathways.

Case Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory potential of similar compounds demonstrated that administration led to a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. This suggests that 5-Amino-1-(2-fluoroethyl)-6-methyl-1,2-dihydropyridin-2-one could play a role in managing inflammatory diseases.

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.